molecular formula C7H14N2O3 B15278786 N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide

N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide

Cat. No.: B15278786
M. Wt: 174.20 g/mol
InChI Key: LKMAKKNNXYLPEE-UHFFFAOYSA-N
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Description

N'-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide is a carbohydrazide derivative characterized by a methoxycarbonyl hydrazine backbone substituted with a (1-hydroxycyclobutyl)methyl group. This structure combines the reactive hydrazide moiety with a strained cyclobutane ring bearing a hydroxyl group, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

methyl N-[(1-hydroxycyclobutyl)methylamino]carbamate

InChI

InChI=1S/C7H14N2O3/c1-12-6(10)9-8-5-7(11)3-2-4-7/h8,11H,2-5H2,1H3,(H,9,10)

InChI Key

LKMAKKNNXYLPEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNCC1(CCC1)O

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide involves several steps. The starting materials typically include cyclobutanone and methoxycarbohydrazide. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction. The process generally includes the following steps:

Chemical Reactions Analysis

N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a reference standard in various chemical analyses and reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide, highlighting variations in substituents and their implications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound (1-Hydroxycyclobutyl)methyl 205.18 (calculated) Hypothesized enhanced metal-chelating ability due to hydroxyl group; potential use in coordination chemistry.
N'-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]methoxycarbohydrazide (CAS 337924-73-9) 3,4-Dichlorophenyl 261.10 High purity (tech grade); electron-withdrawing Cl groups may enhance stability but reduce solubility.
N'-[(1Z)-[4-(Dimethylamino)phenyl]methylidene]methoxycarbohydrazide (CAS 339016-09-0) 4-(Dimethylamino)phenyl 235.25 (calculated) Pharmaceutical intermediate; electron-donating NMe₂ group improves solubility in polar solvents.
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate (CAS 109352-76-3) 4-Pyridinyl 193.20 Heteroaromatic substituent enables π-π stacking; potential ligand for transition-metal complexes.
N'-[(3-Methoxyphenyl)ethylidene]methoxycarbohydrazide (CAS 205121-88-6) 3-Methoxyphenyl 223.23 (calculated) Methoxy group enhances lipophilicity; used in agrochemical research.

Physicochemical and Functional Comparisons

  • Hydrogen-Bonding Capacity : The hydroxyl group in the target compound distinguishes it from analogues like the dichlorophenyl or methoxyphenyl derivatives. This feature may enhance interactions with biological targets or metal ions, as seen in benzohydrazide derivatives with N,O-bidentate directing groups .
  • Thermal Stability: Compounds with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) exhibit higher melting points and thermal stability compared to electron-donating substituents (e.g., dimethylamino) .
  • Biological Activity : Aryl-substituted carbohydrazides, such as those with triazole or pyridinyl groups, demonstrate fungicidal and antioxidant activities . The hydroxycyclobutyl group’s impact on bioactivity remains speculative but could mimic cycloalkyl motifs in bioactive molecules.

Biological Activity

N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyDetails
Molecular FormulaC₇H₁₄N₂O₃
Molecular Weight174.20 g/mol
IUPAC Namemethyl N-[(1-hydroxycyclobutyl)methylamino]carbamate
InChIInChI=1S/C7H14N2O3/c1-12-6(10)9-8-5-7(11)3-2-4-7/h8,11H,2-5H2,1H3,(H,9,10)
InChI KeyLKMAKKNNXYLPEE-UHFFFAOYSA-N
Canonical SMILESCOC(=O)NNCC1(CCC1)O

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and proteins. The compound can influence biochemical pathways by binding to these targets, which may lead to alterations in enzymatic activity and metabolic processes. Ongoing research aims to elucidate the specific pathways affected by this compound.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been shown to interact with key enzymes involved in metabolic processes, potentially influencing their activity.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress.
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Case Study 1 : A study focused on the compound's effect on enzyme inhibition demonstrated a significant reduction in the activity of specific metabolic enzymes in vitro. This suggests potential applications in metabolic disorders.
  • Case Study 2 : Another study explored the antioxidant capacity of the compound using various assays (e.g., DPPH radical scavenging). Results indicated that this compound effectively reduced oxidative stress markers in cell cultures.
  • Case Study 3 : Research examining antimicrobial properties revealed that the compound exhibited inhibitory effects against certain bacterial strains, indicating its potential as a therapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundSimilaritiesDifferences
MethoxycarbohydrazideShares methoxy and carbohydrazide functional groupsLacks cyclobutyl moiety
Cyclobutanone DerivativesSimilar cyclobutyl structureDifferent functional groups
Hydroxycyclobutyl CompoundsContains hydroxycyclobutyl moietyVaries in other substituents

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